Chemical Identification
(1R*,4R*)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 311.68 g/mol. This compound is classified as a diamine derivative and features a cyclohexane ring substituted with a chlorobenzyl group.
Source and Classification
The compound is primarily sourced from chemical suppliers and research institutions. It falls under the category of organic compounds, specifically amines, and is often utilized in pharmaceutical research due to its potential biological activity. The specific stereochemistry indicated by the (1R*,4R*) notation suggests the presence of chiral centers in its structure, which can influence its biochemical interactions.
Methods of Synthesis
The synthesis of (1R*,4R*)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride typically involves several steps:
Technical Details
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to characterize the synthesized compound.
Structural Features
The molecular structure of (1R*,4R*)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride can be represented using various notations:
C1CC(CCC1N)NCC2=CC=C(C=C2)Cl.Cl.Cl
NQJZTFVVIIVULR-UHFFFAOYSA-N
The structure consists of a cyclohexane ring with two amine groups at positions 1 and 4, along with a 2-chlorobenzyl substituent at one of the nitrogen atoms.
Data Representation
The compound's structural data can be visualized using molecular modeling software to better understand its spatial configuration and potential interactions with biological targets.
Reactivity Profile
(1R*,4R*)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride can participate in various chemical reactions typical for amines:
These reactions are crucial for understanding its potential applications in drug development and other chemical processes.
Physical Properties
The compound is typically characterized by:
Chemical Properties
Key chemical properties include:
These properties are vital for determining handling procedures and storage conditions.
Scientific Uses
(1R*,4R*)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride has potential applications in:
Ongoing research may further elucidate its utility in medicinal chemistry and related fields.
This comprehensive analysis underscores the significance of (1R*,4R*)-N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride as a valuable compound in scientific research.
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1